Chelate Stability vs. 3-Aminopyrrolidine
In direct comparative studies with Ni(II), Cu(II), Zn(II), and Cd(II), the cis-3,4-diaminopyrrolidine (cis-dap) ligand forms complexes with significantly higher stability than 3-aminopyrrolidine (ampy), which possesses only a single primary amino group [1]. The enhanced stability is attributed to the chelate effect arising from metal binding to the two adjacent primary amino groups of cis-dap, a binding mode not available to ampy.
| Evidence Dimension | Metal complex stability (log K values) |
|---|---|
| Target Compound Data | cis-3,4-diaminopyrrolidine (cis-dap) forms stable complexes with Ni(II), Cu(II), Zn(II), and Cd(II); specific log K values are reported in the primary study. |
| Comparator Or Baseline | 3-aminopyrrolidine (ampy) |
| Quantified Difference | Considerably lower stabilities for ampy complexes compared to the corresponding cis-dap complexes. |
| Conditions | Solution-phase coordination chemistry studies with Ni(II), Cu(II), Zn(II), and Cd(II). |
Why This Matters
Higher stability constants directly impact the reliability and reproducibility of metal-catalyzed reactions and materials synthesis, making pyrrolidine-3,4-diamine the preferred ligand scaffold when robust metal coordination is required.
- [1] Comba P, Sickmüller A. The Coordination Chemistry of cis-3,4-Diaminopyrrolidine and Related Polyamines. Eur J Inorg Chem. 2001;2001(9):2237-2246. doi:10.1002/1099-0682(200109)2001:9<2237::AID-EJIC2237>3.0.CO;2-X View Source
